N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a chlorobenzamide moiety
Mechanism of Action
Target of Action
It is known that compounds with a 1,3,4-oxadiazole core, such as this one, often exhibit a wide range of biological activities . They have been used successfully in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
Many oxadiazole derivatives are known to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Compounds with a 1,3,4-oxadiazole core are known to interact with various biochemical pathways depending on their specific biological activity .
Result of Action
Based on the known biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that this compound may have a significant impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the oxadiazole intermediate.
Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the oxadiazole-bromophenyl intermediate with a chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chlorobenzamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the aromatic moieties.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring instead of an oxadiazole ring, showing similar biological activities.
4-(4-bromophenyl)pyridine: A compound with a pyridine ring, used in various chemical and biological applications.
N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine: A compound with a sulfonyl group, exhibiting antimicrobial and antioxidant activities.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZBRPSKQILMBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.